N-(propan-2-yl)cyclooctanamine
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Overview
Description
N-(propan-2-yl)cyclooctanamine is an organic compound with the molecular formula C11H23N It is a cyclooctane derivative with an isopropylamine group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(propan-2-yl)cyclooctanamine can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, phase transfer catalysts like tetrabutylammonium bromide can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(propan-2-yl)cyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: This compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(propan-2-yl)cyclooctanamine involves its interaction with specific molecular targets. The isopropylamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)cyclohexanamine
- N-(propan-2-yl)cyclopentanamine
- N-(propan-2-yl)cyclododecanamine
Uniqueness
N-(propan-2-yl)cyclooctanamine is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs. This structural feature can influence its reactivity and interactions with biological targets .
Biological Activity
N-(propan-2-yl)cyclooctanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an amine derivative with the molecular formula C11H19N. Its structure features a cyclooctane ring, which contributes to its unique steric and electronic properties compared to other cyclic amines. These properties may influence its interactions with biological targets, making it a subject of interest in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways are still under investigation.
Interactions with Biological Receptors
The compound has been investigated for its interactions with biological receptors and enzymes. Preliminary findings suggest that it may act as a modulator for certain neurotransmitter receptors, potentially influencing neuropsychiatric conditions. This aligns with the growing interest in compounds that can target metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
The mechanism of action for this compound involves:
- Binding to Receptors : The compound may bind to specific receptors in the brain, influencing neurotransmission.
- Enzyme Interaction : As a secondary amine, it can form hydrogen bonds with enzymes, potentially altering their activity and affecting metabolic pathways.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 32 µg/mL | Effective against gram-negative bacteria |
Staphylococcus aureus | 16 µg/mL | Effective against gram-positive bacteria |
Candida albicans | 64 µg/mL | Moderate antifungal activity |
This study indicates that this compound has significant potential as an antimicrobial agent.
Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, researchers examined the impact of this compound on mGluR activity using animal models. The findings demonstrated:
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-propan-2-ylcyclooctanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)12-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
FQEFDPGLUFLHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCCCCC1 |
Origin of Product |
United States |
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